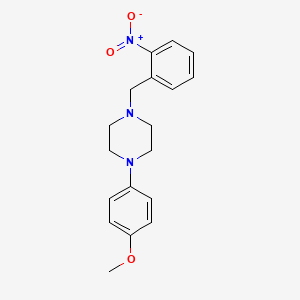![molecular formula C16H22N2O5S B5665301 4-methoxy-3-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)benzenesulfonamide](/img/structure/B5665301.png)
4-methoxy-3-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-3-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)benzenesulfonamide, also known as MADAM-11, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. The compound is a sulfonamide derivative that has shown promising results in various studies as an inhibitor of certain enzymes and receptors.
Mécanisme D'action
The mechanism of action of 4-methoxy-3-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)benzenesulfonamide involves the inhibition of the target enzymes and receptors by binding to their active sites. This binding prevents the substrate from binding to the enzyme or receptor, thereby reducing its activity. 4-methoxy-3-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)benzenesulfonamide has been shown to have a high binding affinity for its targets, making it a potent inhibitor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-methoxy-3-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)benzenesulfonamide are dependent on the specific target enzyme or receptor being inhibited. Inhibition of carbonic anhydrase can lead to a reduction in intraocular pressure, making 4-methoxy-3-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)benzenesulfonamide a potential treatment for glaucoma. Inhibition of acetylcholinesterase and butyrylcholinesterase can lead to an increase in the levels of acetylcholine in the brain, making 4-methoxy-3-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)benzenesulfonamide a potential treatment for Alzheimer's disease and other cognitive disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 4-methoxy-3-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)benzenesulfonamide for lab experiments is its high potency and selectivity for its target enzymes and receptors. This makes it a valuable tool for studying the physiological and biochemical effects of these targets. However, one limitation of 4-methoxy-3-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)benzenesulfonamide is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 4-methoxy-3-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)benzenesulfonamide. One area of interest is the development of 4-methoxy-3-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)benzenesulfonamide derivatives with improved potency and selectivity for specific targets. Another area of interest is the investigation of 4-methoxy-3-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)benzenesulfonamide's potential applications in the treatment of other disorders, such as epilepsy and Parkinson's disease. Additionally, further studies are needed to determine the safety and toxicity of 4-methoxy-3-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)benzenesulfonamide in vivo, which will be crucial for its development as a potential therapeutic agent.
Méthodes De Synthèse
The synthesis of 4-methoxy-3-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)benzenesulfonamide involves the reaction of 4-methoxy-3-nitrobenzenesulfonamide with 2-oxa-7-azaspiro[4.5]decane-7-carbonyl chloride in the presence of a base. The resulting compound is then reduced to 4-methoxy-3-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)benzenesulfonamide using a reducing agent. The synthesis method has been optimized to improve the yield and purity of the final product, making it a viable option for large-scale production.
Applications De Recherche Scientifique
4-methoxy-3-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)benzenesulfonamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to inhibit the activity of certain enzymes and receptors, including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. These enzymes and receptors play important roles in various physiological processes, making 4-methoxy-3-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)benzenesulfonamide a potential candidate for the treatment of several disorders, including Alzheimer's disease, glaucoma, and epilepsy.
Propriétés
IUPAC Name |
4-methoxy-3-(2-oxa-9-azaspiro[4.5]decane-9-carbonyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5S/c1-22-14-4-3-12(24(17,20)21)9-13(14)15(19)18-7-2-5-16(10-18)6-8-23-11-16/h3-4,9H,2,5-8,10-11H2,1H3,(H2,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPQRXPWHXHURH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)N2CCCC3(C2)CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-6-bromopyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5665222.png)
![N-[(1-{2-[(1,5-dimethyl-1H-pyrazol-4-yl)amino]-2-oxoethyl}piperidin-3-yl)methyl]-4-fluorobenzamide](/img/structure/B5665233.png)
![N,N-dimethyl-N'-[3-(trifluoromethyl)phenyl]sulfamide](/img/structure/B5665246.png)
![2-methyl-6-(3-{[3-(trifluoromethyl)phenoxy]methyl}phenyl)pyridazin-3(2H)-one](/img/structure/B5665247.png)
![(3R*,4S*)-4-[(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)amino]tetrahydrofuran-3-ol](/img/structure/B5665274.png)




![1-(cyclobutylcarbonyl)-N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5665309.png)
![2-(1H-benzimidazol-2-yl)-3-[(4-ethoxyphenyl)amino]acrylonitrile](/img/structure/B5665318.png)
![2-[(4-methylbenzyl)thio]-4(3H)-pyrimidinone](/img/structure/B5665322.png)

![2-[3-(1-isopropyl-1H-imidazol-2-yl)-1-piperidinyl]-8-methoxy-4-methylquinoline](/img/structure/B5665334.png)